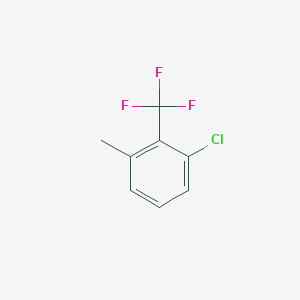

1-Chloro-3-methyl-2-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of trifluoromethyl-substituted benzenes, such as those mentioned in the first paper, involves electrochemical fluorination which can yield perfluorocyclohexane derivatives with good yields. Chlorobenzenes with a trifluoromethyl group can yield chlorine-containing perfluorocyclohexane derivatives . Additionally, the synthesis of polystannylated benz

Aplicaciones Científicas De Investigación

Catalytic Applications

- Rhenium-Catalyzed Trifluoromethylation: A study by Mejía and Togni (2012) discusses the use of methyltrioxorhenium as a catalyst for the direct electrophilic trifluoromethylation of aromatic and heteroaromatic compounds. This reaction showcases the potential of using trifluoromethyl-substituted benzene derivatives as intermediates in the synthesis of fluorinated compounds, which are of significant interest in the development of pharmaceuticals and agrochemicals Mejía & Togni, 2012.

Material Science

- Electrochemical Fluorination: Research by Yonekura et al. (1976) on the electrochemical fluorination of benzenes containing trifluoromethyl groups highlights the transformation of these compounds into perfluorocyclohexane derivatives. This process is relevant for the synthesis of materials with enhanced chemical and thermal stability, useful in various industrial applications Yonekura et al., 1976.

Synthesis of Pesticides

- Novel Pesticides Synthesis: Liu An-chan (2015) describes the synthetic pathway to bistrifluron, a potent pesticide, starting from 3,5-bis-(trifluoromethyl)benzene. This highlights the role of trifluoromethyl-substituted benzenes in the development of new agrochemicals that contribute to more effective pest management strategies Liu An-chan, 2015.

Synthesis of Heterocyclic Compounds

- Benzimidazoles Library Synthesis: A study by Vargas-Oviedo et al. (2017) outlines a method for synthesizing a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles, starting from 1-chloro-2-nitro-4-(trifluoromethyl)benzene. Benzimidazoles are crucial frameworks in pharmaceuticals, showcasing the importance of trifluoromethyl-substituted benzenes in medicinal chemistry Vargas-Oviedo et al., 2017.

Environmental Applications

- Aromatic Hydrocarbons Separation: Arce et al. (2007) explored the use of an ionic liquid for the selective removal of benzene from mixtures with hexane, demonstrating the potential for using trifluoromethyl-substituted benzenes in environmental remediation techniques aimed at purifying chemical streams Arce et al., 2007.

Propiedades

IUPAC Name |

1-chloro-3-methyl-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-3-2-4-6(9)7(5)8(10,11)12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFZWZZCMLHZDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592025 |

Source

|

| Record name | 1-Chloro-3-methyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-methyl-2-(trifluoromethyl)benzene | |

CAS RN |

112641-25-5 |

Source

|

| Record name | 1-Chloro-3-methyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)